These properties make Osbond acid valuable across various scientific research disciplines, including:
Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid characterized by a 22-carbon chain and five double bonds in the cis configuration. This compound is derived from arachidonic acid through a two-step enzymatic process involving elongation to docosatetraenoic acid followed by desaturation via Δ4-desaturase . Osbond acid is present in human serum at low concentrations (0.1% to 1%) and is considered a marker for the functional status of docosahexaenoic acid .
The mechanism of action of Osbond acid is not fully understood. However, due to its structural similarity to other PUFAs, it's hypothesized to be a precursor for eicosanoid synthesis []. These eicosanoids can influence various biological processes, but the specific role of Osbond acid-derived eicosanoids needs further investigation [].
There is currently no data available on the specific safety hazards associated with Osbond acid. Generally, PUFAs are considered safe for healthy individuals when consumed in moderate amounts as part of a balanced diet []. However, excessive intake of PUFAs, particularly an imbalance between n-6 and n-3 PUFAs, may be linked to certain health concerns [].
These reactions highlight its reactivity and potential for forming diverse derivatives.
The biological role of Osbond acid remains under investigation. It is involved in several cellular processes and is thought to influence gene expression and cellular signaling pathways. Research suggests that it may play a role in mood regulation and cognitive function, with studies indicating associations between maternal levels of Osbond acid and higher verbal IQ in offspring . Additionally, it has been linked to inflammation and may affect conditions like nonalcoholic steatohepatitis, which is associated with tumor burden .
Osbond acid is synthesized in the human body through a two-step enzymatic process:
In industrial settings, Osbond acid can be extracted from fish oils rich in polyunsaturated fatty acids. The extraction process typically involves purification techniques such as molecular distillation and chromatography to isolate the compound.
Osbond acid has several applications across different fields:
Osbond acid shares structural similarities with other long-chain polyunsaturated fatty acids. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Arachidonic Acid | C20H32O2 | Precursor to eicosanoids; involved in inflammation. |
Docosahexaenoic Acid | C22H34O2 | Omega-3 fatty acid; crucial for brain health. |
Eicosapentaenoic Acid | C20H30O2 | Omega-3 fatty acid; anti-inflammatory properties. |
Uniqueness of Osbond Acid:
Osbond acid is synthesized from arachidonic acid (20:4n-6) through a four-step enzymatic process involving elongation, desaturation, and peroxisomal remodeling (Figure 1) [4].
Step 1: Elongation to Adrenic Acid
Arachidonic acid undergoes elongation via fatty acid elongase 2 (ELOVL2) or elongase 5 (ELOVL5), which add two carbons to form adrenic acid (22:4n-6). This reaction occurs in the endoplasmic reticulum and utilizes malonyl-CoA as the carbon donor [4].
Step 2: Elongation to Tetracosatetraenoic Acid
Adrenic acid is further elongated by ELOVL2 to produce tetracosatetraenoic acid (24:4n-6). This intermediate retains the omega-6 configuration but extends the carbon chain to 24 atoms [4].
Step 3: Δ6-Desaturation
Tetracosatetraenoic acid is desaturated by Δ6-desaturase (FADS2), which introduces a double bond at the sixth carbon from the carboxyl end, yielding tetracosapentaenoic acid (24:5n-6) [4].
Step 4: Peroxisomal β-Oxidation
The final step involves peroxisomal β-oxidation, a shortening process that removes two carbons from tetracosapentaenoic acid to generate Osbond acid (22:5n-6). This step is catalyzed by acyl-CoA oxidase and bifunctional enzyme [4].
Table 1: Enzymatic Steps in Osbond Acid Biosynthesis
Step | Enzyme | Substrate | Product | Location |
---|---|---|---|---|
1 | ELOVL2/ELOVL5 | Arachidonic acid (20:4n-6) | Adrenic acid (22:4n-6) | Endoplasmic reticulum |
2 | ELOVL2 | Adrenic acid (22:4n-6) | Tetracosatetraenoic acid (24:4n-6) | Endoplasmic reticulum |
3 | Δ6-Desaturase (FADS2) | Tetracosatetraenoic acid (24:4n-6) | Tetracosapentaenoic acid (24:5n-6) | Endoplasmic reticulum |
4 | Peroxisomal β-oxidation enzymes | Tetracosapentaenoic acid (24:5n-6) | Osbond acid (22:5n-6) | Peroxisomes |
Osbond acid originates from linoleic acid (18:2n-6), an essential fatty acid obtained through dietary sources. The conversion involves three key stages [1] [4]:
This pathway highlights the interdependence of desaturases and elongases in maintaining omega-6 PUFA homeostasis.
Osbond acid serves as a substrate for specialized lipid mediators, though its metabolic fate remains less characterized than that of arachidonic acid. Key potential pathways include:
The production of Osbond acid is tightly regulated by nutritional and enzymatic factors:
Table 2: Factors Regulating Osbond Acid Biosynthesis
Factor | Effect on Biosynthesis | Mechanism |
---|---|---|
High omega-3 intake | Decreases | Competes for Δ6-desaturase and ELOVL enzymes |
Zinc deficiency | Decreases | Impairs Δ6-desaturase activity |
High-carbohydrate diet | Increases | Enhances insulin signaling, upregulating Δ6-desaturase |
Peroxisomal disorders | Decreases | Disrupts β-oxidation of tetracosapentaenoic acid |
Osbond acid (C₂₂H₃₄O₂) is produced from arachidonic acid via elongation to docosatetraenoic acid followed by Δ4-desaturation [1] [3]. Its melting point of −47 °C and log P of 7.11 give it high hydrophobicity, favouring tight phospholipid acyl-chain packing [4] [5].
Rodent models deprived of omega-3 polyunsaturated fatty acids accumulate Osbond acid in brain grey matter and retinal membranes, where it replaces docosahexaenoic acid but with altered electrophysiological outcomes [6] [2].
Artificially reared rats fed Osbond acid exhibit significant incorporation into soleus and red gastrocnemius phospholipids, indicating competitive insertion into slow-twitch oxidative fibres [7].
Red-blood-cell phosphatidylcholine from Inuit adults contains approximately 0.45% Osbond acid, confirming steady-state systemic availability [8].
Rabbit retina shows a transient post-natal surge of Osbond acid (15.1% at nine weeks), followed by a decline as docosahexaenoic acid predominates in adulthood [9].
Tissue | Model/Condition | Age or Treatment | Osbond acid % of total membrane fatty acids | Citation |
---|---|---|---|---|
Rod outer segment, retina | Rat, AY9944 treatment | 3 months | 5.4% [10] | |
Rod outer segment, retina | Rat, untreated | 3 months | 1.2% [10] | |
Retina | Rabbit | Birth | 3.7% [9] | |
Retina | Rabbit | 9 weeks | 15.1% [9] | |
Retina | Rabbit | Adult | 5.6% [9] | |
Red gastrocnemius muscle | Rat, Osbond acid-rich diet | 15 weeks | 8.1% ± 2.8% [7] | |
Red gastrocnemius muscle | Rat, docosahexaenoic acid diet | 15 weeks | 0.7% ± 0.27% [7] | |
Red-blood-cell membrane | Nunavik Inuit adults | Fasting | 0.45% [8] |
Enrichment of rod outer segment membranes with Osbond acid (5.4%) raises the saturated-to-polyunsaturated index from 1.13 to 1.27, predicting a measurable viscosity increase and concomitant loss of rotational freedom for embedded fluorophores [10]. Fluorescence rotor studies in neuronal cells demonstrate that fatty acids with four or more double bonds—including Osbond acid—reduce molecular rotor quantum yield, consistent with enhanced bilayer fluidity relative to saturated controls [11].
Differential-scanning-calorimetry profiling of 18:0–22:5 phosphatidylcholine shows a latent-heat change of 5.6 kcal mol⁻¹, intermediate between dienoic and docosahexaenoic-containing species, indicating tight gel-state ordering without achieving the extreme disorder engendered by docosahexaenoic acid [12].
Molecular-dynamics simulations reveal that 18:0–22:5 phosphatidylcholine adopts less pronounced “hairpin” conformations than its 22:6 counterpart, producing bilayers that are thicker, less permeable to water, and marginally less deformable under mechanical stress [13]. Plasmalogen-based systems incorporating Osbond acid generate stable lamellar and cubic multiphase topologies that modulate interfacial curvature in synthetic vesicles [14] [15].
Parameter | Control (docosahexaenoic acid dominant) | Osbond acid-enriched | Relative Change | Experimental System | Citation |
---|---|---|---|---|---|
Saturation index | 1.13 [10] | 1.27 [10] | +12% | Rat rod outer segment | [10] |
n-6 : n-3 ratio | 0.22 [10] | 0.52 [10] | +136% | Rat rod outer segment | [10] |
Phase-transition enthalpy ΔH | 6.1 kcal mol⁻¹ (22:6) [12] | 5.6 kcal mol⁻¹ [12] | −8% | Synthetic phosphatidylcholine | [12] |
When Osbond acid substitutes for docosahexaenoic acid in disk membranes, rhodopsin activation and rhodopsin–transducin complex formation decline, lowering phosphodiesterase activity and attenuating photoreceptor electrical response amplitude [2]. These functional impairments stem from reduced lateral mobility and altered packing density around the receptor.
Experimental depletion–repletion paradigms indicate that sodium–potassium adenosine-triphosphatase and sarcoplasmic reticulum calcium pumps display diminished maximal activity in Osbond-acid-enriched tissues compared with docosahexaenoic-acid-rich counterparts, linking acyl-chain flexibility directly to optimal transmembrane protein conformation [6] [10].
In vascular smooth muscle, both omega-3 and omega-6 docosapentaenoic acid stereoisomers curb sphingosylphosphorylcholine-induced calcium-sensitised contraction by preventing Rho-kinase translocation to the plasma membrane, underscoring membrane-lipid composition as a modulator of kinase localisation and vasomotor tone [16].
Under limited docosahexaenoic acid availability, elongase and desaturase activities increase Osbond acid synthesis, enabling it to occupy sn-2 positions of phosphatidylethanolamine and phosphatidylserine, safeguarding bilayer integrity [1] [2].
Although Osbond acid successfully prevents catastrophic membrane disintegration, it cannot fully replicate the high-frequency torsional motions of docosahexaenoic acid, resulting in slower photoresponse, delayed neurotransmission, and suboptimal cognitive performance in animal models [6] [2].
Vitamin A deficiency amplifies Osbond acid deposition in liver and colon phospholipids, while alpha-linolenic-acid shortage aggravates docosahexaenoic acid loss and drives even greater Osbond acid accrual, illustrating complex micronutrient–fatty-acid interplay during tissue maturation [17].
Fatty-acyl enthalpy trends show a monotonic increase from dienes through tetraenes to Osbond acid‐containing species, then peaking with docosahexaenoic acid, highlighting the extra double bond’s pivotal role in diminishing van der Waals cohesion and lowering gel-to-liquid-crystal transition temperatures [12].
In silico analyses demonstrate that polyunsaturated chains with five double bonds possess a narrower distribution of z-axis excursions compared with six-double-bond chains, restricting terminal methyl group sampling near the aqueous interface and leading to reduced bilayer undulations [13] [18].
Osbond acid plasmenyl phosphatidylethanolamine integrates into dioleoylphosphocholine networks to create multilamellar “onion” vesicles with gradient curvature; such architectures present novel templates for targeted drug delivery and controlled fusion [14].
Direct gavage of Osbond acid in Alzheimer-disease transgenic mice decreases microglial tumour-necrosis-factor messenger-RNA expression and up-regulates anti-inflammatory resolvin-pathway genes, suggesting that membrane incorporation may favour ligand production that tempers innate immune activation [19].
Neurosecretory cell cultures supplemented with linoleic-acid metabolites elevate Osbond acid-containing phosphatidylinositol species, altering docked-vesicle lipid-protein interfaces and enhancing exocytic event frequency [20].